Methyl 4-cyano-2,6-difluorobenzoate
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Overview
Description
Methyl 4-cyano-2,6-difluorobenzoate is a chemical compound with the molecular formula C9H5F2NO2 and a molecular weight of 197.14 g/mol . It is characterized by the presence of a cyano group (-CN) and two fluorine atoms attached to a benzoate ester. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-cyano-2,6-difluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 4-cyano-2,6-difluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-cyano-2,6-difluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield 4-cyano-2,6-difluorobenzoic acid and methanol in the presence of a strong acid or base.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Hydrolysis: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH) in aqueous solutions.
Reduction: Reducing agents like LiAlH4 or hydrogen gas (H2) with a metal catalyst such as palladium on carbon (Pd/C).
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with various functional groups depending on the nucleophile used.
Hydrolysis: 4-cyano-2,6-difluorobenzoic acid and methanol.
Reduction: 4-amino-2,6-difluorobenzoate.
Scientific Research Applications
Methyl 4-cyano-2,6-difluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of fluorescent probes and labeling agents for biological studies.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of methyl 4-cyano-2,6-difluorobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the cyano and fluorine groups can enhance the compound’s binding affinity and specificity for certain targets, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-chloro-2,6-difluorobenzoate: Similar structure but with a chlorine atom instead of a cyano group.
Methyl 4-amino-2,6-difluorobenzoate: Contains an amino group instead of a cyano group.
Methyl 4-nitro-2,6-difluorobenzoate: Features a nitro group in place of the cyano group
Uniqueness
Methyl 4-cyano-2,6-difluorobenzoate is unique due to the presence of both cyano and fluorine groups, which confer distinct chemical and physical properties. The cyano group enhances the compound’s reactivity in nucleophilic substitution and reduction reactions, while the fluorine atoms increase its stability and lipophilicity, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
methyl 4-cyano-2,6-difluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO2/c1-14-9(13)8-6(10)2-5(4-12)3-7(8)11/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWKZRDYQQSUFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1F)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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